molecular formula C8H14O3 B3053360 1-(Tetrahydropyran-2-yloxy)-propan-2-one CAS No. 53343-13-8

1-(Tetrahydropyran-2-yloxy)-propan-2-one

Cat. No. B3053360
CAS RN: 53343-13-8
M. Wt: 158.19 g/mol
InChI Key: KWHHMYOHJNMZID-UHFFFAOYSA-N
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Description

“1-(Tetrahydropyran-2-yloxy)-propan-2-one” is a compound that contains a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom . It’s worth noting that derivatives of tetrahydropyran are more common . For instance, 2-Tetrahydropyranyl (THP-) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis .


Synthesis Analysis

The synthesis of tetrahydropyran derivatives involves the reaction of alcohols with 3,4-dihydropyran . For example, the protected 4-(tetrahydropyran-2-yloxy)benzaldehyde was obtained by reacting 4-hydroxybenzaldehyde with 3,4-dihydro-a-pyran in the presence of pyridinium p-toluenesulfonate .


Chemical Reactions Analysis

The chemical reactions involving tetrahydropyran derivatives are diverse. For instance, 2-Tetrahydropyranyl (THP-) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis . These ethers are resilient to a variety of reactions .

Scientific Research Applications

Chemical Synthesis and Scale-Up

The compound 1-(Tetrahydropyran-2-yloxy)-propan-2-one and its derivatives have been used in chemical synthesis, particularly in the scale-up of fine chemicals. For example, a two-step synthesis involving this compound was selected for scaling up the production of (2S)-2-(tetrahydropyran-2-yloxy)propane-1-ol. This process included an acid-catalyzed protection step and a hydride reduction, demonstrating the compound's utility in complex chemical syntheses (Donners et al., 2002).

Synthesis of Diastereoisomers

This compound has also been involved in the synthesis of diastereoisomers. A study presented the synthesis of 2-Phenyl-1-phenylthio-1-(tetrahydro-pyran-2-ylthio)propan-2-ol, which resulted in the formation of four diastereoisomers. This work highlighted the compound's role in producing structurally complex molecules with specific stereochemical configurations (Kansikas & Sipilä, 2001).

Catalysis and Reaction Mechanisms

The compound plays a significant role in catalytic processes and reaction mechanisms. For instance, it's used in Prins cyclization, a method for synthesizing compounds with tetrahydropyran structures. This process is crucial in producing biologically active compounds with various therapeutic properties, like analgesic and anti-inflammatory effects (Štekrová et al., 2015).

Structural and Stereochemical Diversity

1-(Tetrahydropyran-2-yloxy)-propan-2-one is instrumental in creating structurally and stereochemically diverse compounds. This versatility is vital in synthesizing a wide range of tetrahydropyrans, which are core units in many biologically active natural products. Such synthetic strategies, including oxidative C-H bond activation, are desirable for their efficiency and environmental friendliness (Liu & Floreancig, 2010).

properties

IUPAC Name

1-(oxan-2-yloxy)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-7(9)6-11-8-4-2-3-5-10-8/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHHMYOHJNMZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455701
Record name 1-(tetrahydropyran-2-yloxy)-propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tetrahydropyran-2-yloxy)-propan-2-one

CAS RN

53343-13-8
Record name 1-(tetrahydropyran-2-yloxy)-propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-hydroxy-propan-2-one (95%, 78 g, 1.0 mol), 3,4-dihydro-2H-pyrane (95%, 88.5 g, 1.0 mol) and pyridinium p-toluenesulfonate (25.1 g, 0.1 mol) in THF (1.2 l) is stirred at room temperature for 16 hours. The mixture is diluted with ethyl acetate and repeatedly washed with brine. The organic phase is dried, filtered evaporated to afford 1-(tetrahydropyran-2-yloxy)-propan-2-one (127.8 g, 80.8%) as a liquid.
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
88.5 g
Type
reactant
Reaction Step One
Quantity
25.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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